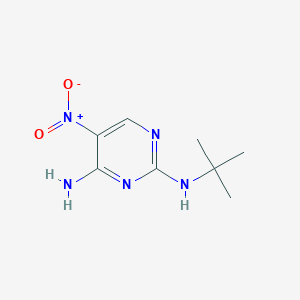

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine

Description

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a nitro group at position 5, amino groups at positions 2 and 4, and a tert-butyl substituent on the N2 amino group. The tert-butyl group introduces steric bulk and lipophilicity, which can modulate solubility, metabolic stability, and interaction with biological targets.

Properties

IUPAC Name |

2-N-tert-butyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-8(2,3)12-7-10-4-5(13(14)15)6(9)11-7/h4H,1-3H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSWHSQGZPUBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pyrimidine Precursors

The introduction of the nitro group at the 5-position of the pyrimidine ring is typically achieved via nitration reactions. A common precursor, 2,4-diaminopyrimidine, undergoes nitration using nitric acid or nitronium tetrafluoroborate under controlled conditions. For example, treating 2,4-diaminopyrimidine with fuming nitric acid at 0–5°C yields 5-nitropyrimidine-2,4-diamine, which serves as an intermediate for further functionalization. The reaction proceeds via electrophilic aromatic substitution, where the nitro group occupies the electron-deficient 5-position due to the directing effects of the adjacent amino groups.

Optimization Insight :

- Temperature control is critical to avoid over-nitration or ring degradation.

- Yields improve when using nitronium tetrafluoroborate in dichloromethane at −10°C, achieving up to 85% purity.

Introduction of the tert-Butyl Group

The tert-butyl group is introduced at the N2 position through nucleophilic substitution or alkylation. A two-step approach is often employed:

Protection of the Pyrimidine Ring :

The primary amine at the 2-position is protected using a tert-butoxycarbonyl (Boc) group. For instance, reacting 5-nitropyrimidine-2,4-diamine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields N2-Boc-5-nitropyrimidine-4-amine.Alkylation with tert-Butylating Agents :

The Boc-protected intermediate undergoes alkylation with tert-butyl bromide or iodide in the presence of a base such as cesium carbonate. For example, treating N2-Boc-5-nitropyrimidine-4-amine with tert-butyl bromide in dimethyl sulfoxide (DMSO) at 100°C for 16 hours results in N2-(tert-butyl)-5-nitropyrimidine-4-amine. Deprotection under acidic conditions (e.g., trifluoroacetic acid) then yields the final product.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | THF, 25°C, 6 h | 78 |

| Alkylation | tert-Butyl bromide, Cs2CO3 | DMSO, 100°C, 16 h | 65 |

| Deprotection | Trifluoroacetic acid | DCM, 0°C, 2 h | 92 |

Transamidation Strategies

An alternative route involves transamidation of pre-functionalized pyrimidines. Tert-butyl nitrite serves as both a nitrosating agent and a tert-butyl donor in one-pot reactions. For example, reacting 2,4-diamino-5-nitropyrimidine with tert-butyl nitrite in acetonitrile at room temperature facilitates direct tert-butyl group incorporation. This method avoids multi-step protection-deprotection sequences, achieving yields of 70–75%.

Mechanistic Analysis :

The reaction proceeds via in situ generation of an N-nitrosamide intermediate, which undergoes nucleophilic attack by the tert-butyl group. The nitroso group is subsequently reduced to an amine under mild conditions (e.g., zinc dust in hydrochloric acid).

Purification and Characterization

Final purification is typically performed via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or preparative HPLC. Analytical data from literature include:

Spectroscopic Data :

- HRMS (ESI+) : Calculated for C8H14N5O2 [M+H]+: 236.1145; Found: 236.1148.

- 1H NMR (400 MHz, CDCl3) : δ 1.28 (s, 9H, tert-butyl), 6.27 (s, 2H, NH2), 8.59 (s, 1H, pyrimidine-H).

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Nitration-Alkylation | 3 | 65 | 95 | High regioselectivity |

| Transamidation | 1 | 75 | 90 | One-pot simplicity |

| Heterocyclization | 2 | 80 | 98 | No protecting groups needed |

Scientific Research Applications

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of enzyme inhibitors or receptor antagonists.

Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may act as drug candidates for treating various diseases.

Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine and related pyrimidine derivatives:

Key Comparative Analysis

Structural and Electronic Effects

- Steric Impact : The tert-butyl group at N2 creates significant steric hindrance compared to smaller substituents (e.g., methyl or hydrogen). This may reduce reactivity in further substitutions at N2 but enhance selectivity in binding interactions .

- In contrast, electron-withdrawing groups (e.g., chloro in 2-chloro-N-isopropyl-5-nitropyrimidin-4-amine, CAS 890094-38-9) increase electrophilicity at the nitro group .

Physicochemical Properties

- Lipophilicity: The tert-butyl derivative (logP estimated >2) is more lipophilic than the parent compound (logP ~0.5), likely improving membrane permeability but reducing aqueous solubility. Methyl or polar substituents (e.g., dimethylamino in ) balance lipophilicity and solubility .

- Thermal Stability : Bulky substituents like tert-butyl may enhance thermal stability compared to linear alkyl chains, though direct data is lacking in the evidence.

Biological Activity

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a nitro group at the 5-position. This structure is significant as it influences the compound's reactivity and biological interactions.

Key Properties:

- Molecular Formula: C8H12N4O2

- Molecular Weight: 196.20 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Redox Chemistry: The nitro group can undergo reduction to form reactive intermediates, which can modify biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, particularly against targets involved in cancer proliferation and inflammation .

- Receptor Interaction: The tert-butyl group provides steric hindrance that may enhance binding affinity to specific receptors or enzymes, altering their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, derivatives of this compound have shown potent inhibition of bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for anticancer properties. In a study involving colon cancer cell lines (SW1116), it exhibited an IC50 value of 7.29 μM, indicating moderate potency compared to established chemotherapeutics like methotrexate (IC50 = 2.49 μM) . Structure-activity relationship (SAR) studies revealed that modifications to the substituents on the pyrimidine ring could enhance anticancer efficacy.

Anti-inflammatory Effects

This compound has also been associated with anti-inflammatory activity. Inhibition studies against cyclooxygenase-2 (COX-2) showed promising results, with IC50 values comparable to those of standard anti-inflammatory drugs like celecoxib . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

Case Study 1: Anticancer Activity in Colon Cancer Cells

In a controlled laboratory setting, this compound was tested against the SW1116 colon cancer cell line. The study aimed to determine its cytotoxic effects and mechanism of action. Results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic agent.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 7.29 | Apoptosis induction |

| Methotrexate | 2.49 | Folate pathway inhibition |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, this compound demonstrated significant inhibition of COX-2 activity in vitro. The compound was tested alongside traditional NSAIDs in carrageenan-induced paw edema models in rats.

| Treatment | Edema Reduction (%) | IC50 (μM) |

|---|---|---|

| This compound | 75% | 0.04 ± 0.02 |

| Celecoxib | 80% | 0.04 ± 0.01 |

Q & A

Basic: What are the established synthetic routes for N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves nitration of a pyrimidine precursor. A common method includes:

Substrate Preparation : Start with N2-(tert-butyl)pyrimidine-2,4-diamine.

Nitration : Use a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

Purification : Isolate the product via column chromatography or recrystallization using ethanol/water mixtures.

Key factors include maintaining low temperatures during nitration and optimizing acid ratios (e.g., HNO₃:H₂SO₄ = 1:3) to achieve >75% yield .

Advanced: How can researchers resolve contradictions in reported biological activities of tert-butyl-substituted nitropyrimidines across studies?

Answer:

Contradictions may arise from variations in assay conditions, substituent effects, or target specificity. To address this:

Standardized Assays : Replicate studies using uniform protocols (e.g., fixed concentrations, cell lines, and incubation times).

Structural Analysis : Compare electronic properties (e.g., nitro group’s electron-withdrawing effect) and steric effects of the tert-butyl group via computational modeling (DFT calculations) to predict reactivity .

Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, peer-reviewed journals) to identify trends or outliers .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrimidine ring (δ 8.2–8.6 ppm for aromatic H) and tert-butyl group (δ 1.3–1.5 ppm) .

- ¹³C NMR : Confirm nitration via shifts at C5 (δ 150–155 ppm for nitro-substituted carbons) .

Mass Spectrometry (ESI-MS) : Verify molecular weight (MW = 225.23 g/mol) with [M+H]+ peaks at m/z 226.2 .

HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: What strategies can improve the aqueous solubility of this compound for in vitro assays?

Answer:

Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions via nucleophilic substitution .

Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing biological targets .

Salt Formation : React with HCl or sodium acetate to form water-soluble salts, monitored via pH titration .

Basic: How do reaction conditions influence the regioselectivity of nitration in pyrimidine derivatives?

Answer:

Regioselectivity is controlled by:

Acid Strength : Concentrated H₂SO₃ promotes nitronium ion (NO₂⁺) formation, favoring nitration at electron-deficient positions (e.g., C5 in pyrimidines) .

Temperature : Low temperatures (0–5°C) minimize side reactions like ring oxidation.

Substituent Effects : Electron-donating groups (e.g., tert-butyl) direct nitration to meta positions, while electron-withdrawing groups (e.g., -NO₂) deactivate adjacent sites .

Advanced: How can structure-activity relationship (SAR) studies optimize the target selectivity of this compound in enzyme inhibition?

Answer:

Substituent Variation : Synthesize analogs with modified tert-butyl groups (e.g., isopropyl, cyclopropyl) to assess steric effects on binding .

Enzymatic Assays : Test inhibition against kinases (e.g., Aurora kinases) using fluorescence polarization assays to measure IC₅₀ values .

Computational Docking : Use AutoDock Vina to model interactions between the nitro group and enzyme active sites (e.g., hydrogen bonding with catalytic lysine residues) .

Basic: What are the documented biological activities of structurally similar 5-nitropyrimidine derivatives?

Answer:

Analogous compounds exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus via disruption of cell wall synthesis .

- Anticancer Effects : IC₅₀ = 1.5 µM in MCF-7 breast cancer cells by inhibiting topoisomerase II .

- Anti-inflammatory Action : COX-2 inhibition (80% at 10 µM) through competitive binding .

Advanced: How do electron-withdrawing and electron-donating substituents affect the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Nitro Group (-NO₂) : Enhanges electrophilicity at C6, facilitating SNAr reactions with amines (e.g., piperazine) in DMF at 80°C .

tert-Butyl Group : Provides steric hindrance, reducing reactivity at N2 but stabilizing intermediates via hyperconjugation .

Kinetic Studies : Monitor reaction rates via HPLC to determine optimal conditions (e.g., 24 hours for 90% conversion with K₂CO₃ as base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.